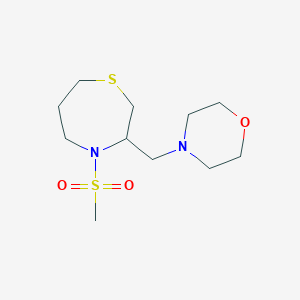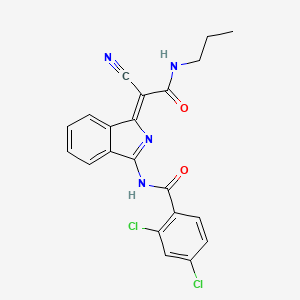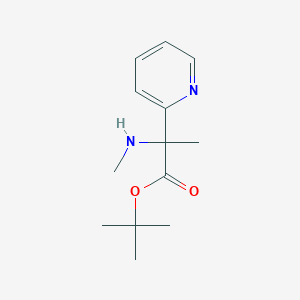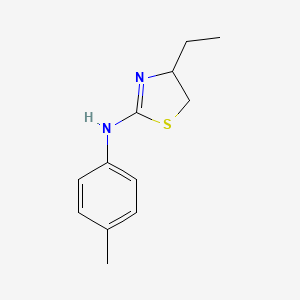
4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . Methylsulfonyl is a functional group with the formula CH3SO2 .
Synthesis Analysis
Morpholine is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .Molecular Structure Analysis
Morpholine is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The methylsulfonyl group consists of a sulfur atom bonded to a carbonyl carbon and a methyl group .Chemical Reactions Analysis
Morpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a molar mass of 87.12 g/mol . It has a boiling point of 129°C and a melting point of -66°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound 4-(Phenylsulfonyl) morpholine, related to the class of sulfonamides and containing a morpholine group, has been studied for its antimicrobial properties. Research has shown it possesses modulating activity against various microorganisms, including multidrug-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungi like Candida albicans. Particularly noteworthy was its effect in combination with amikacin against P. aeruginosa, significantly reducing the minimum inhibitory concentration, indicating its potential as an antibiotic activity modulator (Oliveira et al., 2015).
Chemical Synthesis
Bromoethylsulfonium salt has been identified as an effective agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, including morpholines. This synthesis approach involves generating a vinyl sulfonium salt followed by annulation, providing a simple procedure for creating a range of nitrogen-containing heterocycles (Yar et al., 2009).
Antimicrobial Agent Synthesis
The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety have been explored for their antimicrobial effects. This research led to the creation of compounds with potential antimicrobial activity, opening avenues for the development of new treatments for microbial infections (Sahin et al., 2012).
Oligonucleotide Synthesis
The application of 2-methylsulfonylethoxy dichlorophosphine in oligonucleotide synthesis via a phosphite triester approach has been demonstrated. This method involves converting the compound into a mono-N-morpholino derivative, which is then used in the preparation of 5′-O,N-protected d-nucleoside-3-phosphoramidites, highlighting its role in nucleic acid chemistry (Claesen et al., 1984).
Buffer Properties in Biochemical Research
The volumetric properties of morpholine-based buffers such as MES (4-Morpholineethanesulfonic acid) and MOPS (4-morpholinepropanesulfonic acid) have been studied in water and aqueous electrolyte solutions. These buffers are essential for pH control in biochemical experiments, and understanding their properties helps in optimizing experimental conditions (Taha & Lee, 2010).
Mecanismo De Acción
The mechanism of action of morpholine-based compounds can vary widely depending on their specific structure and the context in which they are used. For example, amorolfine, a morpholine derivative, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-methylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S2/c1-18(14,15)13-3-2-8-17-10-11(13)9-12-4-6-16-7-5-12/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGSOZMLYGOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCSCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2556059.png)

![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2556061.png)


![5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2556066.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)